molecular formula C13H16O4 B6603480 7,8-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 36772-91-5

7,8-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No. B6603480
CAS RN: 36772-91-5
M. Wt: 236.26 g/mol
InChI Key: BLMSHROQMPROQW-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, or simply 4-one, is a synthetic compound that has been studied extensively for its potential applications in various scientific fields. It is a derivative of benzopyran, a polycyclic aromatic compound, and has a unique chemical structure that enables it to interact with a wide range of biological molecules. 4-one has been used in a variety of laboratory experiments, including in vitro and in vivo studies, to investigate its biochemical and physiological effects.

Scientific Research Applications

4-one has been used in a variety of scientific research applications, including in vitro and in vivo studies. In vitro studies have been used to investigate the biochemical and physiological effects of 4-one on various biological molecules, such as proteins, enzymes, and DNA. In vivo studies have been used to investigate the effects of 4-one on the behavior of animals, such as rats and mice. 4-one has also been used to investigate the effects of drug metabolism in humans.

Mechanism of Action

The mechanism of action of 4-one is not yet fully understood. However, it is believed that 4-one binds to specific receptors in the body and modulates their activity. This binding is thought to be responsible for the biochemical and physiological effects of 4-one. Furthermore, 4-one is believed to interact with various enzymes and proteins, which may be responsible for its effects on drug metabolism.
Biochemical and Physiological Effects
4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various receptors, such as the serotonin 5-HT3 receptor and the GABA-A receptor. It has also been shown to interact with various enzymes, such as cytochrome P450 and monoamine oxidase, which are involved in drug metabolism. Furthermore, 4-one has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

4-one has several advantages for laboratory experiments. It is easy to synthesize, is relatively inexpensive, and is stable at room temperature. Furthermore, it is non-toxic and has a low risk of side effects. However, there are also some limitations to using 4-one in laboratory experiments. It is difficult to measure its effects in vivo, as it is rapidly metabolized in the body. Furthermore, it is difficult to study its mechanism of action, as it has a complex chemical structure.

Future Directions

There are numerous potential future directions for 4-one research. One potential direction is to investigate its effects on other receptors and enzymes involved in drug metabolism. Furthermore, it could be studied in more detail to determine its mechanism of action. Additionally, 4-one could be used in combination with other drugs to investigate its potential synergistic effects. Finally, 4-one could be used to develop novel therapeutic agents for the treatment of various diseases.

properties

IUPAC Name

7,8-dimethoxy-2,2-dimethyl-3H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-13(2)7-9(14)8-5-6-10(15-3)12(16-4)11(8)17-13/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMSHROQMPROQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dimethoxy-2,2-dimethyl-4-chromanone

Synthesis routes and methods

Procedure details

In 50 ml of N,N-dimethyl-formamide 4.2 g (20 millimoles) of 7,8-dihydroxy-2,2-dimethyl-4-chromanone are dissolved and to the solution 6.4 g (60 millimoles) of sodium carbonate and 5.3 g (3.9 ml (42 millimoles) of dimethyl sulfate are added under stirring. The reaction mixture is stirred at 120° C. for 5 hours, poured onto 150 g of crushed ice and extracted three times with 50 ml of chloroform each. The organic phase is washed three times with 100 ml of water each, dried over sodium sulfate and the solvent is distilled off. The residue is crystallized from 75% methanol. Thus 4.0 g of the desired compound are obtained, yield 84.6%. Mp.: 75°-76° C.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Two
Yield
84.6%

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